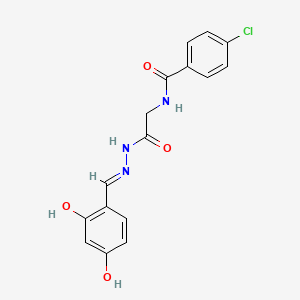![molecular formula C20H13IN2O2S B11555433 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol](/img/structure/B11555433.png)
2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-5-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that features a benzothiazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 2-aminobenzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-5-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The iodine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-5-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-NITROBENZYLIDENE)ACETOHYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-BROMOBENZYLIDENE)ACETOHYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-(4-NITROPHENYL)ETHANONE
Uniqueness
Compared to these similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-5-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]PHENOL stands out due to its unique combination of a benzothiazole ring and a phenol group with an iodine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H13IN2O2S |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(2-hydroxy-5-iodophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C20H13IN2O2S/c21-13-5-8-17(24)12(9-13)11-22-14-6-7-15(18(25)10-14)20-23-16-3-1-2-4-19(16)26-20/h1-11,24-25H |
InChI Key |
LOVNZIYSOGTFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N=CC4=C(C=CC(=C4)I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11555353.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555361.png)

![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11555374.png)
![N,N'-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B11555380.png)
![5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11555385.png)
![3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11555398.png)
![Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate](/img/structure/B11555420.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B11555428.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11555434.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B11555439.png)
![N'-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11555443.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11555451.png)
![2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555458.png)
